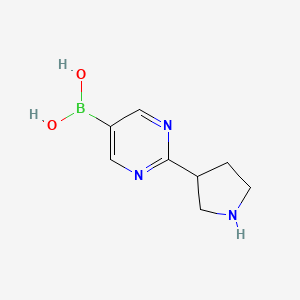![molecular formula C7H3NO5 B14079507 Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione CAS No. 101126-68-5](/img/structure/B14079507.png)
Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione is a heterocyclic compound with a unique structure that includes a pyridine ring fused with a dioxazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione typically involves the reaction of substituted pyridines with appropriate reagents under controlled conditions. One common method involves the use of dicationic molten salts as catalysts, which facilitate the formation of the desired product with high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of environmentally friendly solvents and recyclable catalysts is often emphasized to minimize environmental impact .
化学反应分析
Types of Reactions
Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific electronic and optical properties .
作用机制
The mechanism of action of Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
Compounds similar to Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione include:
- Pyrido[2,3-b]pyrazine
- Pyrido[3,4-b]pyrazine
- Quinoxaline derivatives
Uniqueness
This compound is unique due to its specific ring structure and the presence of multiple reactive sites, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
101126-68-5 |
|---|---|
分子式 |
C7H3NO5 |
分子量 |
181.10 g/mol |
IUPAC 名称 |
pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione |
InChI |
InChI=1S/C7H3NO5/c9-5-3-1-2-4-6(10)12-7(11)13-8(4)5/h1-3H |
InChI 键 |
OFKGPEBMAMSWHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N2C(=C1)C(=O)OC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[16-(16-diphenylphosphanyl-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaenyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaenyl]-diphenylphosphane;hexapentaconta-2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40,42,44,46,48,50,52,54-heptacosayne;molecular hydrogen;phosphanylphosphane](/img/structure/B14079428.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079439.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079447.png)
![7-[(2E)-but-2-en-1-yl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14079460.png)


![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14079492.png)


![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)

